molecular formula C16H16N4O2S B5719556 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine

3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine

Cat. No. B5719556
M. Wt: 328.4 g/mol
InChI Key: DBSJGLVLQFRHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, antimicrobial therapy, and inflammation.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also works by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine include the inhibition of cancer cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of pro-inflammatory cytokine and chemokine production.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine in lab experiments include its potent anticancer and antimicrobial activity, as well as its anti-inflammatory activity. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For the study of 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine include the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields of medicine, and the determination of its safety and efficacy in clinical trials. Additionally, the study of its mechanism of action and its interactions with other cellular pathways could provide insights into the development of new therapeutic strategies for cancer, inflammation, and infectious diseases.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of sodium bicarbonate and acetonitrile. The resulting product is then treated with sodium azide and heated to obtain the final product.

Scientific Research Applications

3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, it has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
In antimicrobial therapy, 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. It works by disrupting the cell membrane of the microorganisms, leading to their death.
In inflammation, 3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine has been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-3-7-13(8-4-11)15-18-16(17)20(19-15)23(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSJGLVLQFRHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine

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